2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol
CAS No.:
Cat. No.: VC17790650
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO |
|---|---|
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | 2-(2-amino-2-bicyclo[2.2.2]octanyl)ethanol |
| Standard InChI | InChI=1S/C10H19NO/c11-10(5-6-12)7-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |
| Standard InChI Key | ZGQNFWQKZNADBT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCC1CC2(CCO)N |
Introduction
2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol is a bicyclic organic compound featuring a bicyclo[2.2.2]octane framework with an amino group and a hydroxyl group attached to adjacent carbons. This unique structure imparts interesting chemical properties and biological activities, making it a subject of study in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves multiple steps:
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Formation of the Bicyclic Structure: This often starts with bicyclo[2.2.2]octane derivatives.
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Functionalization: The introduction of amino and hydroxyl groups can be achieved through reduction of a bicyclic ketone to form the corresponding alcohol, followed by amination using ammonia or amine derivatives under acidic conditions.
Biological Activities and Applications
This compound is studied for its potential applications in medicinal chemistry due to its biological activities. It may act as a ligand, binding to receptors and influencing biochemical pathways. The presence of both an amino and a hydroxyl group enhances its potential for hydrogen bonding, which is critical for receptor interactions.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to its biological activities. |
| Organic Synthesis | Used as a precursor for synthesizing more complex molecules. |
Chemical Transformations
2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various chemical transformations, including reactions that exploit its amino and hydroxyl groups. Common reagents used in these reactions include acids, bases, and other functional group-specific reagents.
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